molecular formula C14H13BrClNO3 B8404455 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline

Cat. No. B8404455
M. Wt: 358.61 g/mol
InChI Key: DXNALVPWDPLPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline is a useful research compound. Its molecular formula is C14H13BrClNO3 and its molecular weight is 358.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline

Molecular Formula

C14H13BrClNO3

Molecular Weight

358.61 g/mol

IUPAC Name

ethyl 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H13BrClNO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3

InChI Key

DXNALVPWDPLPSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

33 g of the above compound were added to 50 cm3 of Dowtherm, heated at 250° C. and stirred in a round-bottomed flask equipped with a descending condenser which enabled the alcohol formed in the reaction to be collected; the reaction was complete after heating for 15 minutes. After cooling, the contents of the round-bottomed flask were taken up in 200 m3 of ethyl acetate. The solid was separated and recrystallised from dimethylformamide. 27.9 g of 6-bromo-7-chloro-3-ethoxycarbonyl-4-hydroxy-quinoline, m.p. 368°-370° C. (decomposition), were obtained. 13 g of 6-bromo-7-chloro-3-ethoxycarbonyl-4-hydroxyquinoline, 11 g of potassium carbonate and 100 cm3 of dimethylformamide were heated at 110° C. for 1 hour, whilst stirring. After cooling to 80° C., 16 cm3 of ethyl iodide were added to the mixture which was stirred and heated at 110° C. for 4 hours. After concentration to dryness in vacuo, the residue was taken up in 200 cm3 of water. The mixture was extracted with chloroform (3×100 cm3), and the combined organic extracts were washed with water, dried (MgSO4) and concentrated to dryness. The residue, recrystallised from 95 cm3 of isopropanol, gave 10 g of 6-bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-3-ethoxycarbonylquinoline, m.p. 166° C. 10 g of the above ester were added to an aqueous-alcoholic solution of sodium hydroxide (NaOH:2.25 g, water:50 cm3, ethanol:100 cm3). The mixture was heated under reflux for 30 minutes. The solution was concentrated to dryness in vacuo. The residue was suspended in 100 cm3 of water. The solution was acidified by adding 3.4 cm3 of acetic acid. The solid was separated and recrystallised from DMF (90 cm3). 8.1 g (89%) of 6-bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, m.p. 320° C. (decomposition), were obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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